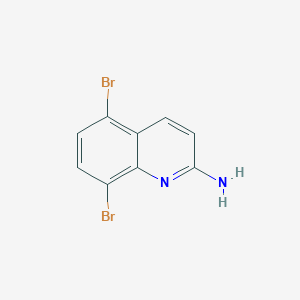
5,8-Dibromoquinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dibromoquinolin-2-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of bromine atoms at positions 5 and 8 on the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromoquinolin-2-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using molecular bromine in the presence of solvents like ethanol. The reaction conditions often require controlled temperatures and specific stoichiometric ratios to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
5,8-Dibromoquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties.
科学研究应用
5,8-Dibromoquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 5,8-Dibromoquinolin-2-amine involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of bromine atoms may enhance the compound’s binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
5,7-Dibromoquinolin-8-ol: Another brominated quinoline derivative with similar reactivity.
8-Aminoquinoline: A related compound with different substitution patterns and biological activities.
Quinoxalines: Isomerically related compounds with valuable applications in organic synthesis.
Uniqueness
5,8-Dibromoquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 5 and 8 enhances its reactivity and potential for various applications in scientific research and industry.
属性
分子式 |
C9H6Br2N2 |
|---|---|
分子量 |
301.96 g/mol |
IUPAC 名称 |
5,8-dibromoquinolin-2-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13) |
InChI 键 |
ZIOZQVPNPSPIRE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C(C=CC(=C21)Br)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


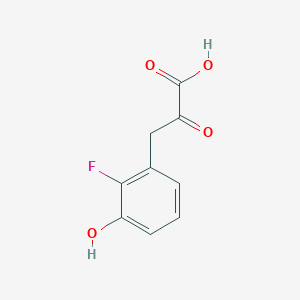
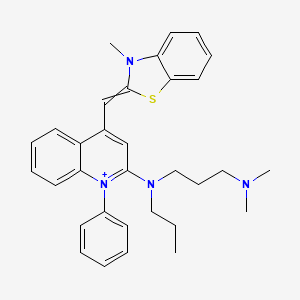
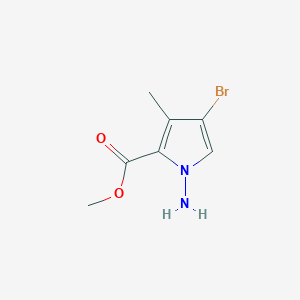
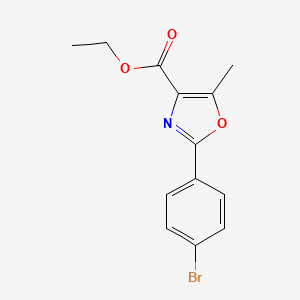
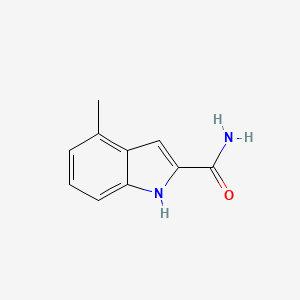
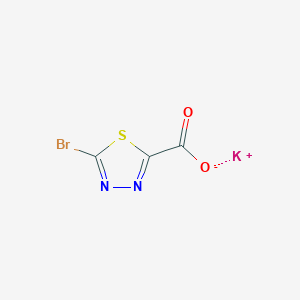
![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)
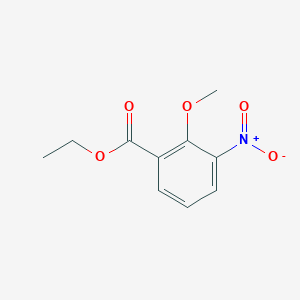
![Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)
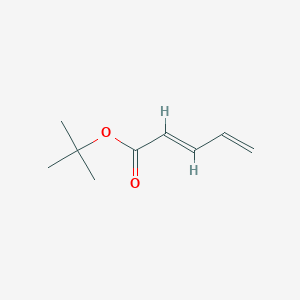
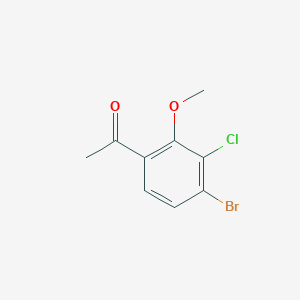
![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
![[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)
![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)
